Amtolmetin Guacil

Description

See also: Tolmetin (has active moiety).

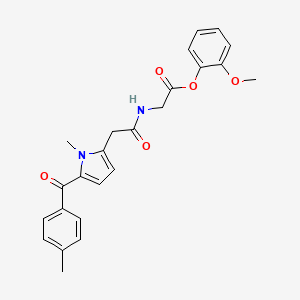

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJNMKKMGIAGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236291 | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87344-06-7 | |

| Record name | Amtolmetin guacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amtolmetin guacil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMTOLMETIN GUACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Gastroprotective Mechanism of Amtolmetin Guacil: An In-depth Analysis of its Interaction with Capsaicin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), distinguishes itself from traditional NSAIDs through a unique gastroprotective mechanism that complements its primary anti-inflammatory action of cyclooxygenase (COX) inhibition. This technical guide delves into the core of this protective effect: the interaction of this compound with capsaicin receptors, specifically the Transient Receptor Potential Vanilloid 1 (TRPV1). Evidence points to the vanillic moiety of the intact this compound molecule as the key activator of these sensory nerve receptors in the gastric mucosa. This activation triggers a signaling cascade involving the release of calcitonin gene-related peptide (CGRP) and subsequent production of nitric oxide (NO), which are crucial for maintaining gastric mucosal integrity. While direct quantitative data on the binding affinity and activation potency of this compound at TRPV1 receptors is not extensively available in public literature, indirect yet compelling evidence from antagonist-based studies strongly supports this proposed mechanism. This guide will synthesize the available experimental evidence, present detailed hypothetical protocols for key experiments, and visualize the involved pathways to provide a comprehensive understanding of this compound's action on capsaicin receptors.

Introduction: Beyond COX Inhibition

Traditional NSAIDs, while effective in managing pain and inflammation through the inhibition of COX enzymes, are frequently associated with gastrointestinal adverse effects. This compound, a prodrug of tolmetin, offers a safer alternative due to its inherent gastroprotective properties.[1][2] The central hypothesis for this improved safety profile lies in the unique chemical structure of this compound, which incorporates a guaiacol moiety, presenting a vanilloid-like structure. This vanillic moiety is believed to interact with TRPV1 receptors on primary afferent neurons in the stomach lining.[3][4]

The Proposed Mechanism of Action: A Step-by-Step Pathway

The gastroprotective effect of this compound is initiated by the direct interaction of the intact drug molecule with TRPV1 receptors on capsaicin-sensitive sensory nerves in the gastric mucosa.[3][5] This interaction is not a function of its active metabolite, tolmetin, which is responsible for the systemic anti-inflammatory effects.[5] The proposed signaling pathway is as follows:

-

Activation of TRPV1 Receptors: The vanillic moiety of this compound binds to and activates TRPV1 receptors on sensory nerve endings.[3]

-

CGRP Release: Activation of TRPV1 channels leads to the release of the neuropeptide CGRP from these sensory neurons.[3][6]

-

Nitric Oxide Synthase (NOS) Activation: CGRP, in turn, stimulates the activity of nitric oxide synthase (NOS) in the gastric mucosa.[1][5]

-

Increased Nitric Oxide (NO) Production: This leads to an increase in the local production of NO.[1][5]

-

Gastroprotection: NO is a potent vasodilator and plays a crucial role in maintaining mucosal blood flow, stimulating mucus and bicarbonate secretion, and inhibiting leukocyte adhesion, all of which contribute to the protection of the gastric lining from injury.[2]

This entire cascade is supported by experimental evidence showing that the gastroprotective effects of this compound are abolished by the administration of a TRPV1 antagonist (capsazepine) and a CGRP receptor antagonist (CGRP 8-37).[3]

Experimental Evidence and Methodologies

While direct quantitative data from binding assays or electrophysiological recordings detailing the this compound-TRPV1 interaction are scarce, a significant body of indirect evidence supports the proposed mechanism.

In Vivo Studies on Gastric Acid Secretion and Mucosal Protection

Studies in rat models have been pivotal in demonstrating the gastroprotective effects of this compound.

Key Findings:

-

Oral administration of amtolmetin guacyl inhibits gastric acid secretion stimulated by various agonists.[3]

-

This antisecretory effect is blocked by the specific capsaicin receptor antagonist, capsazepine, and the CGRP receptor antagonist, CGRP-(8-37), strongly implicating the TRPV1-CGRP pathway.[3]

-

This compound significantly reduces indomethacin-induced gastric damage in rats.[3]

Hypothetical Experimental Protocol: Measurement of Gastric Acid Secretion in the Anesthetized Rat

This protocol is based on established methods for measuring gastric acid secretion in rats.[7]

-

Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water. Anesthesia is induced with urethane (1.25 g/kg, i.p.). The trachea is cannulated to ensure a clear airway.

-

Surgical Procedure: A midline laparotomy is performed. The esophagus is ligated at the cardiac sphincter, and a double-lumen cannula is inserted into the stomach through an incision in the forestomach and secured. The pylorus is also ligated.

-

Gastric Perfusion: The stomach is continuously perfused with saline (0.9% NaCl) at a rate of 1 ml/min using a peristaltic pump. The perfusate is collected every 15 minutes.

-

Drug Administration:

-

A stable baseline of acid secretion is established for at least 30 minutes.

-

A secretagogue (e.g., histamine, 10 mg/kg, i.v.) is administered to stimulate acid secretion.

-

In different groups of animals, this compound (e.g., 50, 100, 200 mg/kg, p.o.) is administered 60 minutes prior to the secretagogue.

-

To test the mechanism, a TRPV1 antagonist (capsazepine, e.g., 10 mg/kg, i.p.) or a CGRP receptor antagonist (CGRP 8-37, e.g., 100 µg/kg, i.v.) is administered 30 minutes before this compound.

-

-

Acid Output Measurement: The collected gastric perfusate is titrated with 0.01 N NaOH to a pH of 7.0 using an automatic titrator. The acid output is calculated and expressed as μEq/15 min.

Measurement of CGRP and Nitric Oxide

The release of CGRP and the subsequent production of NO are central to the proposed mechanism.

Key Findings:

-

Capsaicin, the prototypical TRPV1 agonist, induces a concentration-dependent release of CGRP from isolated rat stomach preparations.[7][8]

-

Amtolmetin guacyl has been shown to increase the activity of inducible nitric oxide synthase (iNOS) in the gastric mucosa.[1][5]

Hypothetical Experimental Protocol: Measurement of CGRP Release from Isolated Rat Stomach

This protocol is adapted from established methods for measuring neuropeptide release.[8][9]

-

Tissue Preparation: Stomachs from male Wistar rats are removed, and the forestomach is discarded. The glandular stomach is opened along the lesser curvature, washed, and inverted.

-

Incubation: The inverted stomach is incubated in a 30-minute series in oxygenated Krebs-Ringer bicarbonate buffer at 37°C.

-

Stimulation:

-

Basal CGRP release is measured in the buffer alone.

-

The tissue is then incubated with increasing concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M).

-

Positive control experiments are performed with capsaicin (e.g., 10⁻⁸ to 10⁻⁵ M).

-

To confirm the role of TRPV1, experiments are repeated in the presence of capsazepine (e.g., 10⁻⁶ M).

-

-

CGRP Quantification: The CGRP concentration in the incubation buffer is measured using a commercially available chemiluminescent enzyme immunoassay (CLEIA) or enzyme-linked immunosorbent assay (ELISA) kit.[8][10] The results are expressed as pg of CGRP released per mg of wet tissue weight.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Gastroprotection

Caption: Signaling pathway of this compound-induced gastroprotection.

Experimental Workflow for Investigating the Mechanism

Caption: Experimental workflow for elucidating this compound's mechanism.

Quantitative Data Summary

| Parameter | Description | Expected Value/Unit | Status |

| Binding Affinity (Ki or Kd) | The dissociation constant, indicating the affinity of this compound for the TRPV1 receptor. | nM or µM | Not Available |

| Functional Potency (EC50) | The concentration of this compound that produces 50% of the maximal response (e.g., calcium influx or channel activation). | µM | Not Available |

| CGRP Release (EC50) | The concentration of this compound that induces 50% of the maximal CGRP release. | µM | Not Available |

Further research, particularly utilizing techniques such as radioligand binding assays, calcium imaging, and patch-clamp electrophysiology, is required to populate this table and provide a more quantitative understanding of this compound's action on TRPV1.

Molecular Modeling and Structural Insights

To visualize the potential interaction between this compound and the TRPV1 receptor, molecular docking simulations would be invaluable. Although no specific studies on this compound have been published, we can conceptualize the approach.

Hypothetical Molecular Docking Protocol:

-

Protein Preparation: The cryo-electron microscopy structure of the rat or human TRPV1 receptor (available from the Protein Data Bank) would be used. The structure would be prepared by adding hydrogen atoms, assigning bond orders, and minimizing the energy.

-

Ligand Preparation: The 3D structure of this compound would be obtained from a chemical database (e.g., DrugBank) and prepared by assigning charges and generating possible conformations.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) would be used to predict the binding pose of this compound within the vanilloid binding pocket of TRPV1.

-

Analysis: The resulting poses would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the vanillic moiety of this compound and the amino acid residues of the TRPV1 binding pocket.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Calcium imaging in human dorsal root ganglia neurons [protocols.io]

- 5. In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bertin-corp.com [bertin-corp.com]

- 9. Capsaicin-induced calcitonin gene-related peptide release from isolated rat stomach measured with a new chemiluminescent enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CGRP measurements in human plasma – a methodological study - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Chemical Characterization of Amtolmetin Guacil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) designed as a prodrug of tolmetin to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs.[1][2] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound. It includes detailed experimental protocols, tabulated physicochemical and analytical data, and visual representations of its synthesis and unique gastroprotective mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, chemically named (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate, is a non-acidic prodrug of the established NSAID, tolmetin.[2][3] Its development was driven by the need to reduce the gastrointestinal toxicity often seen with conventional NSAIDs.[2] this compound achieves this through a dual mechanism: functioning as a prodrug that is hydrolyzed to the active metabolite tolmetin, and possessing inherent gastroprotective properties.[2][3] The presence of a vanillic moiety in its structure allows it to stimulate capsaicin receptors in the gastrointestinal wall, leading to the release of nitric oxide (NO), a gastroprotective substance.[2] Furthermore, like other NSAIDs, its active metabolite, tolmetin, inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and mediating its anti-inflammatory, analgesic, and antipyretic effects.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₄N₂O₅ | [2] |

| Molecular Weight | 420.46 g/mol | [2] |

| IUPAC Name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | [4] |

| CAS Number | 87344-06-7 | [2] |

| Melting Point | 116-120 °C | [1][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| LogP | 3.22830 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of its active moiety, tolmetin. Tolmetin is then coupled with glycine, followed by esterification with guaiacol. A general workflow for the synthesis is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of Tolmetin-Glycine Intermediate

This procedure outlines the formation of the amide bond between tolmetin and glycine.

-

Activation of Tolmetin: In a round-bottom flask, dissolve tolmetin in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or a chloroformate (e.g., isobutyl chloroformate) to activate the carboxylic acid group of tolmetin.[6]

-

Addition of Glycine: In a separate flask, prepare a solution of glycine in an appropriate solvent, which may require the use of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the amino group.

-

Coupling Reaction: Slowly add the glycine solution to the activated tolmetin solution while maintaining the low temperature. Allow the reaction to stir at 0 °C for a period of time, then let it warm to room temperature and stir overnight.

-

Work-up and Purification: After the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tolmetin-glycine intermediate.[6] Purification can be achieved by recrystallization from a suitable solvent system.[7]

Experimental Protocol: Synthesis of this compound

This procedure describes the esterification of the tolmetin-glycine intermediate with guaiacol.

-

Activation of the Intermediate: Dissolve the tolmetin-glycine intermediate in an anhydrous solvent. The carboxylic acid group of the intermediate is activated using a coupling agent, similar to the first step of the synthesis.

-

Esterification with Guaiacol: Add guaiacol to the reaction mixture. The reaction may be facilitated by the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[8]

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The work-up procedure is similar to that of the intermediate synthesis, involving washing with aqueous solutions to remove unreacted starting materials and by-products. The crude this compound is then purified, commonly by recrystallization from a solvent such as acetone, to yield the final product as a crystalline solid.[6][9]

Chemical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical method for assessing the purity of this compound and for its quantitative determination in pharmaceutical formulations.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference(s) |

| Column | C18 or C8 reverse-phase column | |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) | |

| Detection | UV spectrophotometry at a wavelength of approximately 313-320 nm | |

| Flow Rate | Typically 1.0 - 1.5 mL/min | |

| Temperature | Ambient or controlled column temperature |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the tolmetin and guaiacol moieties, the pyrrole ring protons, the methylene protons of the acetyl and glycine groups, and the methyl protons of the tolmetin and methoxy groups.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone, amide, and ester groups, the aromatic and pyrrole carbons, and the aliphatic carbons of the methyl and methylene groups.

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amide) | ~3300 | Stretching vibration |

| C-H (Aromatic) | ~3100-3000 | Stretching vibration |

| C-H (Aliphatic) | ~3000-2850 | Stretching vibration |

| C=O (Ester) | ~1760 | Stretching vibration |

| C=O (Amide) | ~1650 | Stretching vibration (Amide I band) |

| C=O (Ketone) | ~1630 | Stretching vibration |

| C=C (Aromatic) | ~1600-1450 | Stretching vibrations |

| C-O (Ester) | ~1250-1000 | Stretching vibrations |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.

-

Expected Molecular Ion Peak: In an ESI-MS spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 421.17 is expected.

-

Fragmentation Pattern: The molecule is expected to fragment at the ester and amide linkages. Key fragments would likely correspond to the loss of the guaiacol moiety, the glycine-guaiacol ester moiety, and further fragmentation of the tolmetin structure.

Mechanism of Action: A Dual Approach to Anti-Inflammatory Therapy

This compound's therapeutic efficacy is derived from its dual mechanism of action, which combines the anti-inflammatory effects of a traditional NSAID with a unique gastroprotective pathway.

Anti-inflammatory Action

Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the plasma and tissues to its active metabolite, tolmetin.[2] Tolmetin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Gastroprotective Signaling Pathway

The intact this compound molecule possesses a vanillic moiety that is crucial for its gastroprotective effects. This mechanism is independent of its anti-inflammatory action and is a key differentiator from other NSAIDs.

Caption: Gastroprotective signaling pathway of this compound.

The vanillic moiety of this compound stimulates capsaicin receptors (TRPV1) located on sensory nerve endings in the gastric mucosa.[2] This stimulation triggers the release of Calcitonin Gene-Related Peptide (CGRP). CGRP, in turn, activates Nitric Oxide Synthase (NOS), leading to an increase in the production of nitric oxide (NO).[3] Nitric oxide is a key signaling molecule in the gastrointestinal tract that promotes mucosal defense mechanisms, including increased blood flow, enhanced mucus and bicarbonate secretion, and inhibition of gastric acid secretion. These actions collectively contribute to the protection of the gastric lining from injury.

Conclusion

This compound represents a significant advancement in NSAID therapy, offering a comparable anti-inflammatory and analgesic efficacy to traditional agents but with a markedly improved gastrointestinal safety profile.[3] This technical guide has provided a detailed overview of its synthesis and chemical characterization, including experimental protocols and analytical methodologies. The dual mechanism of action, combining the prodrug approach with a unique, receptor-mediated gastroprotective effect, makes this compound a valuable therapeutic option for patients requiring long-term NSAID treatment, particularly those at risk for gastrointestinal complications. The information presented herein is intended to support further research and development in the field of safer and more effective anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. This compound | C24H24N2O5 | CID 65655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naarini [admin.naarini.com]

- 6. CN1827597A - Process for preparing 1-methyl-5-p-toluoylpyrroel-2-acetamidoacetic acid guaiacyl ester - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Conversion Pathway of Amtolmetin Guacil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin Guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) designed as a prodrug of Tolmetin. This design strategy aims to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs. The therapeutic efficacy of this compound is dependent on its metabolic conversion to the active moiety, Tolmetin. This technical guide provides an in-depth overview of the conversion pathway of this compound to Tolmetin, detailing the metabolic processes, key enzymatic players, and species-specific variations. The guide includes a summary of quantitative pharmacokinetic data, detailed experimental protocols for the analysis of this compound and its metabolites, and visualizations of the metabolic pathways and experimental workflows.

Introduction

Tolmetin is a potent NSAID that effectively reduces inflammation and pain by inhibiting cyclooxygenase (COX) enzymes.[1] However, its clinical use can be limited by its propensity to cause gastrointestinal irritation.[2] this compound was developed as a non-acidic prodrug to circumvent this issue.[2][3] The gastroprotective properties of this compound are attributed to the presence of a vanillic moiety in its structure, which stimulates capsaicin receptors in the gastrointestinal wall.[4][5] The anti-inflammatory and analgesic effects are realized after the in vivo hydrolysis of this compound to release the active drug, Tolmetin.[6][7] Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic use and for the development of future prodrugs.

The Metabolic Conversion Pathway

The conversion of this compound to Tolmetin is a multi-step enzymatic process primarily involving hydrolysis by esterases.[8] Significant species-specific differences exist in the metabolic profile of this compound, particularly between humans and rats.[9]

Enzymology of the Conversion

The hydrolysis of the ester and amide linkages in this compound is catalyzed by carboxylesterases (CES).[10] These enzymes are ubiquitously expressed in various tissues, with the highest concentrations found in the liver and intestines.[3][11] In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of many ester-containing drugs.[2][11] Human liver predominantly expresses hCE1, while the small intestine has high levels of hCE2.[2][12] In contrast, rodents have significantly higher carboxylesterase activity in their plasma compared to humans.[4][13][14]

Human Metabolic Pathway

In humans, this compound is rapidly metabolized, and the parent compound is often undetectable in plasma.[9] The primary metabolites identified in human plasma and liver microsomes are MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido aceticacid) and its methyl ester.[9] The formation of Tolmetin occurs at very low levels.[9] This suggests that in humans, the initial hydrolysis of the guaiacol ester moiety is the predominant first step, followed by further metabolism.

Rat Metabolic Pathway

In contrast to humans, the metabolic pathway in rats leads to the formation of both MED5 and significant levels of Tolmetin.[9] This indicates that in rats, both the guaiacol ester and the glycine amide bonds are readily hydrolyzed. The high carboxylesterase activity in rat plasma and liver microsomes contributes to this more extensive metabolism.[9]

Quantitative Data

A bioequivalence study conducted in healthy male volunteers provides key pharmacokinetic parameters for the active metabolites of this compound following a single oral dose.[15]

| Metabolite | Cmax (µg/mL) | Tmax (hr) | AUC0-t (µg·hr/mL) | AUC0-inf (µg·hr/mL) | t1/2 (hr) |

| Tolmetin | 3.8 ± 1.2 | 2.5 ± 0.5 | 15.2 ± 4.5 | 16.8 ± 4.9 | 2.1 ± 0.6 |

| Tolmetin Glycinamide | 2.9 ± 0.9 | 2.0 ± 0.4 | 10.5 ± 3.1 | 11.2 ± 3.3 | 1.8 ± 0.5 |

| Table 1: Mean Pharmacokinetic Parameters of Tolmetin and Tolmetin Glycinamide after a single 600 mg oral dose of this compound in humans.[15] |

Experimental Protocols

In Vivo Bioequivalence Study

Objective: To compare the bioavailability of a test and reference formulation of this compound tablets.

Study Design: An open-label, randomized, two-treatment, two-period, single-dose, crossover study with a 7-day washout period.[15]

Subjects: 12 healthy Indian male volunteers.[15]

Procedure:

-

Subjects were administered a single 600 mg tablet of either the test or reference this compound formulation after an overnight fast.[15]

-

Serial blood samples were collected over a 24-hour period.[15]

-

Plasma was separated and stored at -20°C until analysis.[15]

-

Plasma concentrations of Tolmetin and Tolmetin Glycinamide were determined using a validated HPLC-UV method.[15]

Analytical Method for Quantification in Plasma (HPLC-UV)

Objective: To quantify this compound, Tolmetin, and Tolmetin Glycinamide in human plasma.

Method: High-Performance Liquid Chromatography with UV detection.[3][11]

Sample Preparation:

-

To 0.5 mL of plasma, add an internal standard (e.g., coumarin).[11]

-

Precipitate proteins by adding acetonitrile.[11]

-

Vortex and centrifuge the samples.[11]

-

Inject the supernatant into the HPLC system.[11]

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, methanol, and 1% acetic acid.[3][11]

-

Linearity: The method was linear in the range of 0.5-20.0 µg/mL for all analytes.[3]

-

Precision and Accuracy: The coefficient of variation for intra-day and inter-day accuracy and precision was less than 8.2%.[3]

Conclusion

The conversion of this compound to its active metabolite, Tolmetin, is a complex process governed by species-specific enzymatic hydrolysis. In humans, the metabolic pathway favors the formation of MED5 and its methyl ester, with only minor production of Tolmetin. This highlights the importance of considering species differences in drug metabolism during preclinical development. The provided pharmacokinetic data and analytical methods offer a solid foundation for further research into the clinical pharmacology of this compound. Future studies should focus on elucidating the precise kinetic parameters of the human carboxylesterases involved in this compound metabolism to better predict its therapeutic efficacy and potential drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance? [ouci.dntb.gov.ua]

- 4. Comparative analysis of esterase activities of human, mouse, and rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. worldwidejournals.com [worldwidejournals.com]

- 9. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereospecific activity and nature of metabolizing esterases for propranolol prodrug in hairless mouse skin, liver and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Amtolmetin Guacil in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the metabolic pathways and pharmacokinetic profile of Amtolmetin Guacil (AMG) as characterized in preclinical models, with a primary focus on rat studies.

Introduction

This compound (AMG) is a non-steroidal anti-inflammatory drug (NSAID) designed as a non-acidic prodrug of Tolmetin (TMT).[1] The rationale behind its development was to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs like TMT.[1] AMG achieves this by acting as a prodrug, which is synthesized from the condensation of tolmetin with glycine and guaiacol.[2] It exhibits anti-inflammatory, analgesic, and antipyretic properties comparable to other NSAIDs but with a significantly improved gastric safety profile.[2] This enhanced tolerability is attributed to the intact molecule's unique gastroprotective effects, which are lost upon its metabolism.[2] Understanding the preclinical pharmacokinetics and metabolism of AMG is crucial for interpreting efficacy and toxicology data and for predicting its behavior in humans.

Metabolism of this compound

In vitro and in vivo studies have demonstrated significant species-dependent differences in the metabolism of AMG, particularly between rats and humans.[1]

Metabolic Pathway in Rats

In preclinical rat models, this compound is hydrolyzed to form two primary metabolites:

-

Tolmetin (TMT): The active NSAID moiety responsible for the therapeutic effects.

-

MED5 (Tolmetin-glycinamide): Another major metabolite.[1][2]

Following oral administration to rats, AMG itself is generally not detectable in plasma, indicating rapid and extensive first-pass metabolism.[1] The metabolic conversion occurs in both fresh rat plasma and liver microsomes.[1]

Caption: Metabolic pathway of this compound in rats.

Comparison with Human Metabolism

It is noteworthy that the metabolic profile in humans differs significantly. In fresh human plasma and liver microsomes, AMG is rapidly converted to MED5 and MED5 methyl ester, with very low corresponding levels of the active TMT.[1] This species difference is a critical consideration for extrapolating preclinical findings to clinical scenarios.

Pharmacokinetics in Preclinical Models

Pharmacokinetic (PK) studies in rats confirm that after oral administration of AMG, the systemic exposure is predominantly to its metabolite, Tolmetin (TMT). The resulting pharmacokinetic parameters of TMT are very similar to those observed after direct oral administration of TMT itself.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Tolmetin (TMT) in Wistar rats following the oral administration of either TMT or this compound (AMG).

| Parameter | Tolmetin (TMT) from Oral TMT | Tolmetin (TMT) from Oral AMG |

| Dose | 32.95 mg/kg | Not specified, but yields similar TMT PK |

| Cmax (µg/mL) | Data not available in summary | Data not available in summary |

| Tmax (min) | Data not available in summary | Data not available in summary |

| AUC (µg·h/mL) | Data not available in summary | Data not available in summary |

| Absorption Rate (K01) | 0.1304 min⁻¹[3] | - |

| Bioavailability (F) | 96.94%[3] | - |

| Key Finding | The drug is absorbed rapidly.[3] | PK parameters of TMT are similar to when TMT is administered alone.[1] |

Note: Specific Cmax, Tmax, and AUC values for TMT following AMG administration in rats were not detailed in the provided search results, but the literature confirms the similarity of the overall profile to direct TMT administration.[1]

Experimental Protocols

Detailed experimental design is fundamental to the robust characterization of a drug candidate's pharmacokinetic and metabolic profile.

In Vivo Pharmacokinetic Study Protocol (Rat Model)

This protocol outlines a typical procedure for assessing the pharmacokinetics of AMG's metabolites in rats.

-

Animal Model: Male Wistar rats are commonly used.[1][3] Animals are fasted overnight prior to dosing but allowed access to water.[4]

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose) and administered as a single dose via oral gavage (intragastrically).[5]

-

Blood Sampling: Serial blood samples (approx. 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 min) to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the metabolites (TMT and MED5) are quantified using a validated analytical method, such as LC-MS/MS.[6]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.[7]

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Study Protocol (Rat Liver Microsomes)

This protocol describes a common method for evaluating the metabolic stability of a compound using a subcellular fraction.

-

Microsome Preparation: Liver microsomes are prepared from male Sprague-Dawley or Wistar rats. Livers are homogenized in a buffer solution, and the homogenate is subjected to differential centrifugation to isolate the microsomal fraction (S9 fraction is ultracentrifuged at 105,000 x g).[8][9] Protein concentration is determined via a method like the BCA assay.[9]

-

Incubation Mixture: The reaction mixture typically contains:

-

Reaction: The mixture is pre-incubated at 37°C. The reaction is initiated by adding the NADPH-regenerating system. The incubation proceeds for a set time (e.g., 60 minutes), often with aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min).[10]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[10]

-

Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and metabolites, is collected for analysis.

-

Analysis: The disappearance of the parent compound (AMG) and the appearance of metabolites (TMT, MED5) are monitored by LC-MS/MS to determine metabolic stability (e.g., half-life).

Caption: Workflow for an in vitro metabolism study.

Conclusion

In preclinical rat models, this compound functions effectively as a prodrug, undergoing extensive and rapid metabolism to its active moiety, Tolmetin, and another metabolite, MED5. The pharmacokinetic profile of the resultant Tolmetin is comparable to that of directly administered Tolmetin. These findings from preclinical models are essential for establishing the foundational pharmacology and safety profile of AMG. However, the pronounced species differences in metabolism underscore the importance of careful and thorough clinical pharmacokinetic studies to fully characterize its disposition in humans.

References

- 1. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. Pharmacokinetic study of tolmetin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morphological features of rat gastric mucosa after acute and chronic treatment with amtolmetin guacyl: comparison with non-selective and COX-2-selective NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oral Drug Absorption and Drug Disposition in Critically Ill Cardiac Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

Amtolmetin Guacil: A Technical Guide on its Anti-inflammatory and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) engineered to provide potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal (GI) toxicity commonly associated with this class of drugs.[1] It functions as a prodrug of tolmetin, a known cyclooxygenase (COX) inhibitor.[1] Unique to its structure is a vanillic moiety that confers a distinct gastroprotective mechanism, activating sensory neurons in the gastric mucosa to release protective mediators. This guide provides a detailed examination of the pharmacological properties of this compound, summarizing quantitative data, outlining key experimental protocols for its evaluation, and visualizing its complex mechanism of action.

Mechanism of Action

This compound's therapeutic profile is defined by a dual mechanism: the systemic anti-inflammatory and analgesic action of its active metabolite, tolmetin, and a localized gastroprotective effect mediated by the parent molecule.[1][2]

Anti-inflammatory and Analgesic Pathway

Upon oral administration, this compound is absorbed and hydrolyzed by plasma esterases into its active metabolites, primarily tolmetin and tolmetin-glycinamide.[1] Tolmetin is responsible for the therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] By reducing prostaglandin synthesis, tolmetin effectively alleviates inflammatory symptoms and provides analgesia.[1]

Gastroprotective Pathway

Unlike traditional NSAIDs, this compound possesses an intrinsic gastroprotective property.[1] This effect is attributed to the guaiacol (vanillic) moiety within the parent drug structure.[1] The mechanism unfolds as follows:

-

Capsaicin Receptor Stimulation: The vanillic group stimulates capsaicin (vanilloid) receptors on afferent sensory neurons in the gastric mucosa.[1][3]

-

CGRP Release: This stimulation triggers the release of Calcitonin Gene-Related Peptide (CGRP).[1][4]

-

Nitric Oxide (NO) Production: CGRP, in turn, promotes the synthesis and release of nitric oxide (NO).[1][5]

-

Mucosal Protection: NO contributes to gastroprotection by enhancing mucosal blood flow, increasing the secretion of mucus and bicarbonate, and inhibiting gastric acid secretion.[1][6] This localized, protective cascade counteracts the deleterious effects of systemic prostaglandin depletion, significantly reducing the risk of gastric lesions.[4]

dot digraph "Mechanism_of_Action_Amtolmetin_Guacil" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", compound=true, maxsize="760"]; node [shape=box, style="filled", fontname="sans-serif", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];

} caption: "Dual mechanism of this compound."

Quantitative Pharmacological Data

The efficacy of this compound and its active metabolite, tolmetin, has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay System | IC50 Value | Reference |

| Tolmetin | Human COX-1 | Whole Blood Assay | 0.35 µM | [7][8] |

| Tolmetin | Human COX-2 | Whole Blood Assay | 0.82 µM | [7][8] |

| This compound | Nitric Oxide (NO) Production | LPS/IFNγ-induced in RAW264.7 cells | 51.3 µM | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Human Pharmacokinetic Parameters of Active Metabolite (Tolmetin)

| Parameter | Description | Value | Subject Population | Reference |

| t½ | Elimination Half-life | 0.83 hr | Normal subjects & Arthritic patients | [9] |

| Vd | Apparent Volume of Distribution | 0.098 L/kg | Normal subjects & Arthritic patients | [9] |

Note: A bioequivalence study confirmed the determination of Cmax, Tmax, and AUC for tolmetin and tolmetin glycinamide after a single 600 mg oral dose of this compound in 12 healthy male volunteers, though specific mean values were not detailed in the available abstract.[10]

Table 3: Clinical Efficacy in Knee Osteoarthritis (vs. Diclofenac)

| Outcome Measure (at 30 days) | This compound (600 mg twice daily) | Diclofenac Sodium (50 mg twice daily) | Reference |

| Reduction in Pain Intensity (WOMAC) | 55.1% | 29.9% | [11] |

| Improvement in Functional Abilities (WOMAC) | 54.0% | 30.0% | [11] |

| Patients Reporting "Significant Improvement" | 50.0% | 18.8% | [11] |

| Patients Satisfied with Treatment | 85.0% | 56.0% | [11] |

WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a standardized questionnaire used to assess pain, stiffness, and physical function in patients with osteoarthritis.

Key Experimental Protocols

The analgesic and anti-inflammatory properties of NSAIDs are evaluated using standardized preclinical models.

In Vivo Model: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model assesses peripheral analgesic activity by inducing visceral pain.[12]

-

Objective: To quantify the reduction in pain response (writhing) following drug administration.

-

Methodology:

-

Animals: Swiss albino mice are typically used.[13]

-

Grouping: Animals are divided into control (vehicle), standard (e.g., Diclofenac 10 mg/kg), and test groups (various doses of this compound).

-

Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction: After a set period (e.g., 30-60 minutes), a 0.6-1.0% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg).[13][14]

-

Observation: Immediately following injection, each mouse is placed in an individual observation chamber. The number of "writhes" (a characteristic stretching, arching of the back, and extension of hind limbs) is counted for a defined period, such as 20 minutes.[12][14]

-

Data Analysis: The percentage inhibition of writhing is calculated for each test group relative to the control group using the formula:[15] % Inhibition = [(Mean writhes in Control - Mean writhes in Test) / Mean writhes in Control] x 100

-

In Vivo Model: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a widely used and validated model for evaluating acute inflammation.

-

Objective: To measure the ability of a compound to reduce acute inflammation (edema).

-

Methodology:

-

Animals: Wistar or Sprague-Dawley rats (150-200g) are commonly used.

-

Grouping: Animals are grouped into control, standard, and test groups.

-

Administration: The test compound or vehicle is administered orally one hour before the inducing agent.

-

Induction: A 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw.

-

Measurement: The volume of the paw is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage inhibition of edema by the test drug is determined by comparing the increase in paw volume in the treated groups with the control group.

-

dot digraph "Experimental_Workflow_Carrageenan_Edema" { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="sans-serif", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="sans-serif", color="#5F6368"];

} caption: "Workflow for Carrageenan-Induced Paw Edema."

Conclusion

This compound represents a significant development in NSAID therapy. Its design as a prodrug of tolmetin ensures effective inhibition of COX enzymes for potent anti-inflammatory and analgesic action. Critically, its unique, localized gastroprotective mechanism, mediated by the stimulation of capsaicin receptors and the subsequent CGRP/NO cascade, distinguishes it from traditional NSAIDs by providing a superior gastrointestinal safety profile. The quantitative data from in vitro, preclinical, and clinical studies consistently support its efficacy and enhanced tolerability, making it a valuable therapeutic option for patients with inflammatory conditions, particularly those at risk for NSAID-induced gastropathy.

References

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Role of calcitonin gene-related peptide and nitric oxide in the gastroprotective effect of capsaicin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A role for nitric oxide in the anti-ulcer activity of calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic studies of tolmetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. JSM Central || Article Info [jsmcentral.org]

- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 15. google.com [google.com]

The Molecular Basis of Amtolmetin Guacil's Gastroprotective Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), distinguishes itself from traditional NSAIDs through a significantly improved gastrointestinal (GI) safety profile. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the gastroprotective effects of AMG. While its therapeutic anti-inflammatory and analgesic actions are mediated by the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin, its gastric-sparing properties are attributed to a multi-faceted mechanism involving the activation of capsaicin-sensitive sensory neurons, subsequent release of calcitonin gene-related peptide (CGRP), and the induction of nitric oxide (NO) synthesis. Furthermore, evidence suggests a contribution from the drug's antioxidant properties. This guide will detail the signaling pathways, present quantitative data from key experimental findings, and provide methodologies for the cited experiments to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The clinical utility of non-steroidal anti-inflammatory drugs (NSAIDs) is frequently hampered by their propensity to induce gastrointestinal toxicity, ranging from dyspepsia to peptic ulcers and bleeding.[1] This adverse effect is primarily a consequence of the inhibition of cyclooxygenase-1 (COX-1), which is responsible for the synthesis of prostaglandins that are crucial for maintaining the integrity of the gastric mucosa.[2] this compound (AMG) is a non-selective NSAID that has demonstrated comparable anti-inflammatory and analgesic efficacy to other NSAIDs but with a markedly better GI tolerability profile.[1][3] This improved safety profile is not merely due to its prodrug nature but is rooted in a unique combination of molecular interactions that actively protect the gastric mucosa. This guide will dissect these mechanisms at a molecular level.

Dual Mechanism of Action: Anti-inflammatory Efficacy and Gastric Protection

This compound is a prodrug that is hydrolyzed in the body to its active metabolite, tolmetin, which is responsible for the systemic anti-inflammatory effects.[4] The parent molecule, however, plays a crucial role in the gastroprotective effect before its systemic absorption and metabolism.

Anti-inflammatory Action: Cyclooxygenase Inhibition

The therapeutic effects of AMG are mediated by its active metabolite, tolmetin, which non-selectively inhibits both COX-1 and COX-2 enzymes.[2] By blocking the COX pathway, tolmetin reduces the production of prostaglandins involved in inflammation, pain, and fever.[4]

Gastroprotective Action: A Multi-pronged Approach

The key to AMG's gastric safety lies in the vanilloyl moiety of its chemical structure. This component initiates a signaling cascade that counteracts the deleterious effects of prostaglandin depletion in the gastric mucosa. The primary gastroprotective mechanisms include:

-

Activation of Capsaicin-Sensitive Sensory Neurons and CGRP Release: The vanilloyl group of AMG stimulates capsaicin receptors (TRPV1) on afferent sensory neurons in the gastric mucosa.[2] This activation leads to the release of the neuropeptide CGRP.[2]

-

Induction of Nitric Oxide Synthesis: CGRP, in turn, stimulates the production of nitric oxide (NO), a potent vasodilator and cytoprotective molecule.[2] Studies have shown that AMG specifically upregulates the expression and activity of inducible nitric oxide synthase (iNOS) in the gastric mucosa.[5]

-

Enhanced Mucosal Defense: The released NO contributes to gastroprotection by increasing mucosal blood flow, enhancing mucus and bicarbonate secretion, and reducing leukocyte adhesion.[2]

-

Antioxidant Effects: AMG has been shown to exert antioxidant effects by increasing the activity of superoxide dismutase (SOD) and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the gastric mucosa.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical studies, highlighting the molecular basis of this compound's gastroprotective effect.

Table 1: Cyclooxygenase (COX) Inhibition and Selectivity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |

| Tolmetin (active metabolite of AMG) | 0.35 | 0.82 | 2.34 | [7][8][9] |

| This compound | - | - | 4.4 | [3] |

IC50: Half-maximal inhibitory concentration.

Table 2: Effect of this compound on Ethanol-Induced Gastric Injury in Mice

| Treatment Group | Dose (mg/kg) | Gastric Lesion Score | NO Content (nmol/mg protein) | NOS Activity (U/mg protein) | SOD Activity (U/mg protein) | MDA Content (nmol/mg protein) | Reference |

| Normal Control | - | 0.2 ± 0.1 | 8.5 ± 1.2 | 12.3 ± 1.5 | 112.5 ± 10.8 | 1.2 ± 0.3 | [6] |

| Ethanol Model | - | 4.8 ± 0.7 | 3.2 ± 0.6 | 5.1 ± 0.9 | 65.4 ± 8.2 | 4.5 ± 0.8 | [6] |

| AMG | 75 | 3.1 ± 0.5 | 5.6 ± 0.9 | 7.8 ± 1.1* | - | - | [6] |

| AMG | 150 | 2.2 ± 0.4 | 6.8 ± 1.0 | 9.5 ± 1.3 | 89.7 ± 9.5 | 2.3 ± 0.5 | [6] |

| AMG | 300 | 1.3 ± 0.3 | 7.9 ± 1.1 | 11.2 ± 1.4 | 105.3 ± 10.1 | 1.5 ± 0.4 | [6] |

| Tolmetin | 90 | 4.5 ± 0.6 | 3.5 ± 0.7 | 5.4 ± 1.0 | - | - | [6] |

*P < 0.05, **P < 0.01 vs. Ethanol Model group. Data are presented as mean ± SD.

Table 3: Comparative Endoscopic Gastric Damage Scores in Clinical Studies

| Study | Comparator | This compound (Median Score) | Comparator (Median Score) | P-value | Reference |

| Lazzaroni et al., 2001 | Piroxicam | 1 (range 0-4) | 3 (range 0-4) | P = 0.04 | [10] |

| Jajić et al., 2000 | Diclofenac | 0 (range 0-4) | 2 (range 0-4) | P = 0.005 | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating the gastroprotective effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's gastroprotective effects.

Ethanol-Induced Gastric Ulcer Model in Rodents

This model is widely used to assess the cytoprotective properties of a compound.

-

Animals: Male Wistar rats (180-220 g) or Kunming mice (18-22 g) are typically used.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum. They are acclimatized for at least one week before the experiment.

-

Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

-

Grouping and Dosing: Animals are randomly divided into experimental groups (n=6-8 per group), including a normal control group, a model control group (ethanol only), and treatment groups receiving various doses of this compound, its active metabolite tolmetin, or a reference drug (e.g., a proton pump inhibitor). The test compounds are typically administered orally by gavage.

-

Ulcer Induction: One hour after the administration of the test compounds, gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/200 g body weight for rats).

-

Sample Collection: One hour after ethanol administration, the animals are euthanized by cervical dislocation. The stomachs are immediately removed, opened along the greater curvature, and rinsed with saline.

-

Macroscopic Evaluation: The stomachs are examined for the presence of ulcers. The ulcer index can be calculated based on the number and severity of the lesions.

-

Histopathological Examination: Gastric tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of mucosal damage.

-

Biochemical Analysis: Gastric mucosal tissue can be scraped, homogenized, and used for various biochemical assays as described below.

Measurement of Nitric Oxide (NO) and Nitric Oxide Synthase (NOS) Activity

The Griess reaction is a common method for the indirect measurement of NO production by quantifying its stable end products, nitrite and nitrate.

-

Sample Preparation: Gastric mucosal homogenates are centrifuged, and the supernatant is collected.

-

Nitrate Reduction: For the measurement of total NO production (nitrite + nitrate), nitrate in the sample is first reduced to nitrite using nitrate reductase.

-

Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) is added to the samples. Nitrite reacts with the Griess reagent to form a colored azo compound.

-

Spectrophotometric Measurement: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

NOS Activity: NOS activity can be determined by measuring the conversion of L-arginine to L-citrulline, often using a radio-labeled substrate, or by measuring the rate of NO production in the presence of necessary cofactors.

Western Blot Analysis for Inducible Nitric Oxide Synthase (iNOS)

This technique is used to quantify the protein expression of iNOS in gastric tissue.

-

Protein Extraction: Gastric mucosal samples are homogenized in a lysis buffer containing protease inhibitors. The homogenates are then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to normalize the iNOS expression levels.

Measurement of Superoxide Dismutase (SOD) Activity and Malondialdehyde (MDA) Levels

These assays are used to assess the antioxidant status and the extent of lipid peroxidation in the gastric mucosa.

-

SOD Activity Assay: SOD activity is typically measured using a commercial assay kit. The principle often involves the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity in the sample.

-

MDA Level Assay (TBARS Assay): MDA levels, a marker of lipid peroxidation, are commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. In this assay, MDA in the sample reacts with thiobarbituric acid under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically.

Measurement of Calcitonin Gene-Related Peptide (CGRP) Release

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) are the standard methods for quantifying CGRP release from cultured sensory neurons or in tissue perfusates.

-

Sample Collection: For in vitro studies, dorsal root ganglion (DRG) neurons can be cultured and stimulated with capsaicin or AMG. The culture supernatant is then collected. For in vivo studies, microdialysis or tissue perfusion techniques can be used to collect samples from the gastric mucosa.

-

Radioimmunoassay (RIA):

-

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled CGRP (tracer) competes with the unlabeled CGRP in the sample for binding to a limited amount of anti-CGRP antibody.

-

Procedure: The sample is incubated with the tracer and the antibody. After reaching equilibrium, the antibody-bound CGRP is separated from the free CGRP. The radioactivity of the bound fraction is measured. The concentration of CGRP in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: A sandwich ELISA is commonly used. A capture antibody specific for CGRP is coated onto the wells of a microplate. The sample is added, and any CGRP present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added and binds to the captured CGRP.

-

Procedure: After washing away unbound reagents, a substrate for the enzyme is added, resulting in a color change. The intensity of the color is proportional to the amount of CGRP in the sample and is quantified using a microplate reader.

-

Conclusion

The gastroprotective effect of this compound is a result of a sophisticated and multi-faceted molecular mechanism that extends beyond the simple consequence of its prodrug nature. The activation of capsaicin-sensitive sensory neurons by the vanilloyl moiety, leading to CGRP release and subsequent NO production via iNOS induction, represents a key protective pathway that actively counteracts the potential for gastric damage inherent to COX inhibition. The additional contribution of its antioxidant properties further solidifies its favorable GI safety profile. This in-depth understanding of AMG's molecular basis of action provides a strong rationale for its clinical use, particularly in patients at risk for NSAID-induced gastropathy, and offers valuable insights for the future design of safer anti-inflammatory drugs.

References

- 1. Amtolmetin: A Reappraisal of NSAID with Gastroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. Amtolmetin: A Reappraisal of NSAID with Gastroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cloud-clone.com [cloud-clone.com]

- 5. Gastroprotective effects of amtolmetin guacyl: a new non-steroidal anti-inflammatory drug that activates inducible gastric nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The effects on gastroduodenal mucosa of a new nonsteroidal anti-inflammatory drug, amtolmetin-guacyl, versus piroxicam in healthy volunteers: a short-term, double-blind, endoscopically controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical and gastroscopic evaluation of amtolmetin guacyl versus diclofenac in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Amtolmetin Guacil: An In-Depth Technical Guide on its Effect on Prostaglandin Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID), presents a unique pharmacological profile characterized by effective anti-inflammatory and analgesic properties coupled with a notable gastroprotective mechanism. As a prodrug, it is metabolized to its active form, tolmetin, which is responsible for the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its effects on the prostaglandin synthesis pathways. It includes quantitative data on its inhibitory effects on cyclooxygenase (COX) enzymes, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways involved.

Introduction

This compound is a non-acidic prodrug of tolmetin, developed to provide the therapeutic benefits of traditional NSAIDs while mitigating their associated gastrointestinal side effects.[1] Its anti-inflammatory and analgesic effects are primarily attributed to the inhibition of prostaglandin synthesis by its active metabolite, tolmetin.[2] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[2] The synthesis of prostaglandins is dependent on the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]

A distinguishing feature of this compound is its gastroprotective effect, which is not commonly observed with other NSAIDs. This is attributed to two key mechanisms: the induction of nitric oxide synthase (NOS) and the stimulation of capsaicin receptors in the gastric mucosa.[3] The release of nitric oxide (NO) enhances mucosal blood flow and mucus secretion, thereby protecting the stomach lining.[2]

This guide will delve into the technical details of this compound's interaction with the prostaglandin synthesis pathways, providing quantitative data, experimental methodologies, and pathway diagrams to support further research and drug development.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases, primarily in the liver, to its active metabolite, tolmetin, and guajacol.[2] Tolmetin is the primary mediator of the drug's anti-inflammatory activity through its inhibition of the COX enzymes.[2]

The arachidonic acid cascade is the central pathway for prostaglandin synthesis. When a cell is stimulated, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 is further metabolized by various synthases to produce different prostaglandins (e.g., PGE2, PGI2) and thromboxanes (e.g., TXA2), which are involved in inflammation, pain, and platelet aggregation.

Tolmetin, as an active metabolite of this compound, competitively inhibits both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to PGH2 and consequently reducing the production of prostaglandins.

Quantitative Data on COX Inhibition

The inhibitory potency of a compound against COX enzymes is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for tolmetin, the active metabolite of this compound.

| Compound | Enzyme | IC50 (µM) |

| Tolmetin | Human COX-1 | 0.35 |

| Tolmetin | Human COX-2 | 0.82 |

Data sourced from publicly available pharmacological databases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of this compound and its metabolites on prostaglandin synthesis. While specific protocols from studies on this compound are not always published in full detail, the following represent standard and widely accepted methods for evaluating NSAIDs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., tolmetin) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, cofactors, and the test compound dilutions.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, using a suitable software.

Human Whole Blood Assay for COX Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

Objective: To assess the inhibitory effect of a test compound on COX-1 and COX-2 activity in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

Test compound (e.g., tolmetin)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore (e.g., A23187) or thrombin for COX-1 stimulation

-

Anticoagulant (e.g., heparin)

-

ELISA kits for thromboxane B2 (TXB2) (a stable metabolite of the COX-1 product TXA2) and PGE2 (a major product of COX-2).

-

Incubator

-

Centrifuge

Procedure for COX-1 Inhibition:

-

Aliquot heparinized whole blood into tubes.

-

Add various concentrations of the test compound to the blood samples and incubate for a specified time (e.g., 1 hour) at 37°C.

-

Induce platelet aggregation and TXB2 production by adding a calcium ionophore or thrombin and incubate for a further period (e.g., 30 minutes).

-

Stop the reaction by placing the tubes on ice and then centrifuge to obtain plasma.

-

Measure the concentration of TXB2 in the plasma using an ELISA kit.

-

Calculate the percentage of inhibition of TXB2 production for each concentration of the test compound.

Procedure for COX-2 Inhibition:

-

Aliquot heparinized whole blood into tubes.

-

Add various concentrations of the test compound.

-

Induce COX-2 expression and activity by adding LPS and incubate for 24 hours at 37°C.

-

Centrifuge the samples to obtain plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Prostaglandin Synthesis Pathway and Inhibition by Tolmetin

Caption: Inhibition of COX-1 and COX-2 by tolmetin blocks prostaglandin synthesis.

Gastroprotective Mechanism of this compound via Nitric Oxide Pathway